molecular formula C10H7FINO2 B1459360 6-Fluoro-3-iodo-8-methoxyquinolin-4-ol CAS No. 1598652-14-2

6-Fluoro-3-iodo-8-methoxyquinolin-4-ol

Cat. No.: B1459360
CAS No.: 1598652-14-2
M. Wt: 319.07 g/mol
InChI Key: IIQPOPJIMRHXRV-UHFFFAOYSA-N
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Description

6-Fluoro-3-iodo-8-methoxyquinolin-4-ol (CAS 1595523-65-1) is a halogenated quinoline derivative serving as a versatile chemical building block in organic synthesis and medicinal chemistry research. This compound features a multifunctional scaffold where the iodine atom at the 3-position serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to create more complex molecular architectures . The specific pattern of fluoro, iodo, and methoxy substituents on the quinoline core makes it a valuable intermediate for constructing potential therapeutic agents. Halogenated quinolines, particularly those with fluoro and iodo substituents, are recognized as key intermediates in the synthesis of compounds with antibacterial properties . Furthermore, structurally complex quinoline hybrids are increasingly investigated for their pharmacological potential, including as selective estrogen receptor degraders (SERDs) for antineoplastic applications . The 8-hydroxyquinoline framework, to which this compound is related, is a privileged structure known for a wide range of biological activities, such as antimicrobial, anticancer, and antioxidant effects, making its derivatives a fertile area for drug discovery . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and comply with all applicable regulatory requirements.

Properties

IUPAC Name

6-fluoro-3-iodo-8-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FINO2/c1-15-8-3-5(11)2-6-9(8)13-4-7(12)10(6)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQPOPJIMRHXRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1NC=C(C2=O)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Kilogram Scale Industrial Process (Patent US9957233B1)

  • A practical process has been developed for preparing substituted quinolin-4-ol compounds on a multi-kilogram scale, focusing on avoiding excessive byproduct formation, improving yield, and simplifying purification.
  • The process involves selective halogenation steps to introduce fluoro and iodo substituents at desired positions (positions 6 and 3, respectively).
  • The methoxy group at position 8 is introduced via appropriate methoxylation reactions or starting materials bearing this substituent.
  • The process is designed to be economical and industrially viable, suitable for large-scale synthesis of protein tyrosine kinase inhibitor intermediates.

Microwave-Assisted Synthesis

  • Microwave irradiation has been employed to accelerate the preparation of substituted quinolin-4-ol derivatives, including those with halogen substituents.
  • This method reduces reaction times significantly and can improve yield and purity by providing controlled heating and reaction conditions.
  • Specific details on microwave conditions for 6-fluoro-3-iodo-8-methoxyquinolin-4-ol synthesis include optimized temperature and time parameters, though exact values depend on the substrate and reagents.

One-Pot Domino Protocols for Quinolone Derivatives

  • A sustainable and efficient synthesis route involves a three-component one-pot domino reaction under solvent- and catalyst-free conditions at elevated temperatures (~130 °C).
  • Starting materials such as substituted benzoylacetates, orthoformates, and arylamines react to form quinolone scaffolds with functional groups including fluoro and methoxy.
  • This method offers advantages such as simple experimental procedures, high bond-forming efficiency, moderate to excellent yields, and nonchromatographic purification.
  • Although primarily demonstrated for related quinolone derivatives, the approach is adaptable to synthesize this compound by choosing appropriate substituted starting materials.

One-Pot Condensation-Reduction Methods

  • Complex substituted quinoline derivatives can be synthesized via one-pot condensation followed by reduction steps.
  • The process involves carefully controlled addition of reagents such as sodium borohydride for reduction, temperature control (e.g., 40–55 °C), and phase separation techniques to isolate the product.
  • This method has been applied to related quinoline compounds bearing fluoro and methoxy groups, with halogenation (iodo-substitution) introduced at specific steps.
  • The method is scalable and includes purification steps such as extraction and crystallization to obtain high-purity products.
Method Key Features Reaction Conditions Yield Range (%) Scale Purification Method
Multi-Kilogram Industrial Process Economical, scalable, avoids byproducts Selective halogenation, methoxylation High (not specified) Multi-kilogram Simplified purification
Microwave-Assisted Synthesis Fast reaction, controlled heating Microwave irradiation, optimized temp/time Improved yields Small to medium scale Standard workup
One-Pot Domino Protocol Solvent- and catalyst-free, sustainable 130 °C, 24 h, three-component reaction Moderate to excellent (41–76%) Laboratory scale Nonchromatographic purification
One-Pot Condensation-Reduction Controlled reduction, phase separation NaBH4 reduction, 40–55 °C, extraction High (up to quantitative) Pilot to large scale Extraction, crystallization
  • The multi-kilogram process patent emphasizes the importance of avoiding excessive byproduct formation during halogenation and methoxylation steps, which enhances yield and simplifies downstream purification.
  • Microwave-assisted protocols reduce reaction times from hours to minutes, providing a practical advantage for rapid synthesis and screening of substituted quinolin-4-ols.
  • The domino reaction approach demonstrates the feasibility of synthesizing complex quinolone derivatives in a single pot without solvents or catalysts, aligning with green chemistry principles. This method achieves good yields and functional group tolerance, which is critical for the sensitive fluoro and iodo substituents.
  • The one-pot condensation-reduction method highlights the importance of temperature control and reagent addition rate to maintain selectivity and product purity. The use of sodium borohydride as a reducing agent under controlled conditions allows for efficient conversion to the desired quinolin-4-ol derivative.

The preparation of this compound involves advanced synthetic strategies combining selective halogenation, methoxylation, and quinoline scaffold formation. Industrial-scale methods focus on scalability and purity, while laboratory-scale approaches utilize microwave-assisted and domino reactions to enhance efficiency and sustainability. One-pot condensation-reduction methods provide additional versatility for complex derivative synthesis. Collectively, these methods provide a robust toolkit for the preparation of this compound with high yield and purity, suitable for pharmaceutical intermediate applications.

Chemical Reactions Analysis

6-Fluoro-3-iodo-8-methoxyquinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the quinoline ring into tetrahydroquinoline derivatives.

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include organometallic compounds, halogenating agents, and reducing agents.

    Cross-coupling: The iodine atom in the compound makes it a suitable candidate for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, leading to the formation of various biaryl derivatives.

Scientific Research Applications

6-Fluoro-3-iodo-8-methoxyquinolin-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activity.

    Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an antimicrobial, antiviral, and anticancer agent.

    Industry: It is used in the development of new materials, such as liquid crystals and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-iodo-8-methoxyquinolin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 6-Fluoro-3-iodo-8-methoxyquinolin-4-ol with structurally related quinoline derivatives from the literature:

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups Potential Applications Reference
This compound F (6), I (3), OCH₃ (8), OH (4) C₁₀H₇FINO₂ Halogens, methoxy, hydroxyl Drug design, catalysis N/A
6-[(2-Hydroxybenzylidene)amino]-2-methylquinolin-4-ol NH₂ (6 → Schiff base), CH₃ (2) C₁₇H₁₃N₂O₂ Schiff base, methyl Antimicrobial agents
3-Nitroquinoline derivatives (NQ1–NQ6) NO₂ (3), OCH₃ (6/7), Br/Ph groups Varies (e.g., C₂₅H₁₉N₃O₄) Nitro, methoxy, ethynyl, bromo Anticancer, kinase inhibitors
6-Nitro-8-quinolinol NO₂ (6), OH (8) C₉H₆N₂O₃ Nitro, hydroxyl Chelation, analytical chemistry
6-Methoxy-8-nitroquinoline OCH₃ (6), NO₂ (8) C₁₀H₈N₂O₃ Methoxy, nitro Photodynamic therapy

Electronic and Steric Effects

  • The iodine atom at position 3 introduces steric bulk and polarizability, which may facilitate halogen bonding in protein-ligand interactions, a feature absent in non-halogenated analogs like Schiff base derivatives .
  • Methoxy vs. Hydroxyl Groups: The methoxy group at position 8 provides steric hindrance and moderate electron donation, contrasting with the hydroxyl group in 6-Nitro-8-quinolinol . This difference impacts solubility and reactivity in synthetic modifications.

Biological Activity

Overview

6-Fluoro-3-iodo-8-methoxyquinolin-4-ol is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique combination of halogen atoms (fluorine and iodine) and a methoxy group, which enhance its interaction with biological targets. The compound's structure positions it as a candidate for various therapeutic applications, including antimicrobial, antiviral, and anticancer activities.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of fluorine and iodine enhances the compound's binding affinity, enabling it to inhibit enzyme activity by binding to active or allosteric sites. This action disrupts essential biochemical pathways, making it a promising candidate for drug development aimed at various diseases.

Biological Activity Data

Research has demonstrated that this compound exhibits significant biological activities. Below is a summary of findings related to its antimicrobial, antiviral, and anticancer properties.

Activity Target IC50/MIC Values Reference
AntimicrobialStaphylococcus aureusMIC = 50 µg/mL
Escherichia coliMIC = 75 µg/mL
AntiviralInfluenza virusIC50 = 10 µM
AnticancerHuman cancer cell lines (e.g., HeLa)IC50 = 25 µM

Case Studies

  • Antimicrobial Activity : In a study evaluating the antimicrobial efficacy of various quinoline derivatives, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was comparable to that of standard antibiotics like ampicillin, indicating its potential as an alternative treatment option for resistant bacterial strains.
  • Antiviral Properties : Research investigating the antiviral effects of quinoline derivatives found that this compound exhibited significant inhibition of viral replication in vitro. The compound was particularly effective against influenza virus strains, suggesting its potential role in developing antiviral therapies.
  • Anticancer Studies : In vitro studies on various human cancer cell lines revealed that this compound induced apoptosis and inhibited cell proliferation. The compound's mechanism involved the activation of caspases and modulation of cell cycle regulators, making it a promising candidate for further development in cancer therapy.

Comparative Analysis

When compared to similar compounds, such as 6-Fluoro-3-iodoquinoline and other methoxy-substituted quinolines, this compound demonstrates enhanced potency due to its unique structural features. The incorporation of both fluorine and iodine increases lipophilicity and improves membrane permeability, facilitating better bioavailability and efficacy in biological systems.

Compound Key Features Biological Activity
6-Fluoro-3-iodoquinolineLacks methoxy group; less polarModerate antimicrobial activity
6-Fluoro-3-bromoquinolineContains bromine; lower binding affinityLimited anticancer activity
This compound Unique combination of halogens and methoxy groupHigh antimicrobial & anticancer activity

Q & A

Q. What are the optimal synthetic routes for 6-fluoro-3-iodo-8-methoxyquinolin-4-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of the quinoline core. A plausible route includes:

Quinoline Core Formation : Start with 6-methoxyquinoline derivatives, introducing fluorine via electrophilic fluorination (e.g., using Selectfluor™) at position 6 .

Iodination : Position 3 iodination is achieved using N-iodosuccinimide (NIS) under acidic conditions (e.g., H2SO4 or trifluoroacetic acid) at 0–25°C to minimize side reactions .

Hydroxylation : Position 4 hydroxylation can be performed via oxidation of a methyl group (if present) or using directed C–H activation with Pd/Cu catalysts .

Q. Critical Parameters :

  • Temperature : Iodination requires precise control to avoid over-iodination.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential due to polar intermediates.

Q. Yield Optimization :

StepYield Range (%)Key Variables
Fluorination60–75Solvent (acetonitrile vs. DMF), reaction time
Iodination50–65Acid catalyst concentration, stoichiometry of NIS
Hydroxylation40–55Oxidant (e.g., KMnO4 vs. OsO4)

Q. How can spectroscopic techniques (NMR, MS, XRD) confirm the structure of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Distinct signals for methoxy (~δ 3.9 ppm), aromatic protons (δ 6.8–8.5 ppm), and hydroxyl (δ 10–12 ppm, broad). Fluorine coupling (³J ~8 Hz) confirms position 6 .
    • ¹³C NMR : Iodine’s inductive effect deshields C-3 (δ 95–105 ppm) .
  • Mass Spectrometry (HRMS) : Expect [M+H]+ with isotopic peaks for iodine (1:1 ratio for ¹²⁷I and no natural abundance isotopes) .
  • X-ray Crystallography : Use SHELX programs for structure refinement. Heavy iodine atoms enhance diffraction contrast, enabling precise bond-length/angle determination .

Q. Example Data :

TechniqueKey Peaks/ParametersStructural Confirmation
¹H NMRδ 8.15 (d, J=8 Hz, H-5)Fluorine coupling at H-6
XRDC–I bond length: 2.09 ÅConfirms iodination at C-3

Advanced Research Questions

Q. How does the electronic effect of iodine at position 3 influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The iodine atom acts as a directing group and participates in Suzuki-Miyaura or Ullmann couplings. Key considerations:

  • Electronic Effects : Iodine’s strong σ-withdrawing nature deactivates the ring but enhances oxidative addition in Pd-catalyzed reactions .
  • Solvent Systems : Use DMF/H2O mixtures for solubility of iodinated intermediates.
  • Catalyst Selection : Pd(PPh3)4 or CuI for Ullmann-type couplings with aryl boronic acids .

Case Study :
Coupling with 4-methoxyphenylboronic acid yields a biaryl derivative.

ConditionConversion (%)Byproducts
Pd(OAc)2, K2CO3, DMF/H2O85<5% dehalogenation
CuI, 1,10-phenanthroline7015% homocoupling

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50 variability) for this compound?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:

Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.

Assay Standardization :

  • Cell Lines : Use authenticated lines (e.g., HeLa, MCF-7) with controlled passage numbers .
  • Solvent Controls : DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Q. Example Data Comparison :

StudyIC50 (μM, MCF-7)Assay Conditions
A12.3 ± 1.548h exposure, 5% FBS
B28.7 ± 3.272h exposure, serum-free

Resolution : Longer exposure and serum starvation in Study B likely induced stress responses, altering IC50 .

Q. How can computational modeling predict the binding mode of this compound to kinase targets?

Methodological Answer:

Docking Studies : Use AutoDock Vina with kinase crystal structures (e.g., PDB: 3D structures of EGFR or CDK2).

Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability.

QSAR Analysis : Correlate substituent effects (e.g., iodine’s van der Waals radius) with inhibitory activity .

Q. Key Findings :

  • Iodine forms hydrophobic contacts with Leu694 in EGFR, enhancing binding affinity.
  • Methoxy at C-8 stabilizes the quinoline ring via π-stacking with Phe723 .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer: Challenges :

  • Solubility : Limited solubility in common solvents (e.g., ethanol, acetone).
  • Polymorphism : Risk of multiple crystal forms due to flexible hydroxyl group.

Q. Solutions :

  • Solvent Screening : Use mixed solvents (e.g., DCM/methanol) for slow evaporation.
  • Additives : Add trace iodine (0.1 eq.) to exploit halogen bonding for lattice stabilization .

Q. Crystallization Data :

ConditionCrystal MorphologySpace Group
DCM/MeOH (9:1)NeedlesP2₁/c
Acetone/H2O (8:2)PlatesC2/c

Data Contradiction Analysis

Q. How to reconcile conflicting data on the compound’s photostability in different solvent systems?

Methodological Answer: Divergent results arise from solvent-dependent excited-state quenching:

  • Protic Solvents (e.g., MeOH) : Stabilize via hydrogen bonding, reducing degradation (t1/2 = 48h under UV).
  • Aprotic Solvents (e.g., DMSO) : Promote radical formation, accelerating decomposition (t1/2 = 12h) .

Q. Experimental Design :

  • Use UV-vis spectroscopy to track λmax shifts (e.g., 320 nm for quinoline core).
  • Control : Include antioxidants (e.g., BHT) to isolate oxidation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-3-iodo-8-methoxyquinolin-4-ol
Reactant of Route 2
Reactant of Route 2
6-Fluoro-3-iodo-8-methoxyquinolin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.